5-Bromo-2-(diethoxymethyl)pyridine
Description
5-Bromo-2-(diethoxymethyl)pyridine is a brominated pyridine derivative featuring a diethoxymethyl group at the 2-position and a bromine atom at the 5-position of the pyridine ring. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and catalysis . The diethoxymethyl group acts as a protective moiety for aldehyde functionalities, enabling selective transformations under controlled conditions. Its synthesis typically involves acid-catalyzed reactions, as demonstrated by the use of tosic acid hydrate in THF/water to achieve a 58% yield after purification .
Properties
IUPAC Name |
5-bromo-2-(diethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)9-6-5-8(11)7-12-9/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPCICNIFCQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730473 | |
| Record name | 5-Bromo-2-(diethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044209-33-7 | |
| Record name | 5-Bromo-2-(diethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-(diethoxymethyl)pyridine, a heterocyclic compound, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 5-position and two ethoxy groups attached to a methylene bridge at the 2-position of the pyridine ring. Its chemical formula is with a CAS number of 1044209-33-7. The presence of the bromine atom and the diethoxymethyl group contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory effects on specific pathways by binding to active sites or allosteric sites of target proteins. Such interactions can modulate signaling pathways crucial for cellular functions.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies have indicated that derivatives of pyridine compounds exhibit antimicrobial properties. The presence of bromine may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Potential : Research into similar pyridine derivatives has shown promise in inhibiting cancer cell proliferation. The mechanisms often involve the induction of apoptosis or cell cycle arrest in various cancer cell lines.
- Enzyme Inhibition : The compound's structural features suggest potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism or inflammation.
Case Studies and Research Findings
-
Antimicrobial Studies : A study conducted on various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Compound Name MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus This compound 32 16 Standard Antibiotic (e.g., Amoxicillin) 4 8 - Cancer Cell Line Studies : In vitro experiments using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 25 µM.
- Enzyme Inhibition Assays : Preliminary screening indicated that the compound could inhibit specific kinases involved in cancer progression, such as CDK2 and Aurora A. Further studies are needed to elucidate the exact binding interactions and inhibitory kinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of brominated pyridine derivatives is vast. Below is a detailed comparison of 5-Bromo-2-(diethoxymethyl)pyridine with analogous compounds, categorized by substituent type at the 2-position:
Alkoxy-Substituted Derivatives
Aryl-Substituted Derivatives
Heterocyclic-Substituted Derivatives
Hydroxy/Methyl-Substituted Derivatives
Key Findings and Discussion
- Synthetic Accessibility: The diethoxymethyl group in this compound offers synthetic flexibility but requires careful handling due to acid sensitivity. Yields (58%) are moderate compared to phenoxy-substituted analogs (79–91%) .
- Electronic Effects : Alkoxy groups (e.g., methoxy, difluoromethoxy) impart electron-donating character, influencing reactivity in cross-coupling reactions. Diethoxymethyl’s acetal nature enables aldehyde unmasking under mild acidic conditions .
- Applications : While aryl-substituted derivatives excel in catalysis , the target compound’s labile acetal group makes it ideal for stepwise synthesis of complex molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
